8,8-dimethyl-8H-indolo[3,2,1-de]acridine
Description
8,8-Dimethyl-8H-indolo[3,2,1-de]acridine is a tricyclic heteroaromatic compound featuring a fused indole-acridine core with two methyl substituents at the 8-position. This structural modification enhances steric hindrance, reducing molecular aggregation and intermolecular interactions, which is critical for applications requiring high photophysical efficiency . The compound belongs to the acridine family, a class of nitrogen-containing heterocycles known for their planar geometry, DNA intercalation properties, and diverse bioactivities . Recent studies highlight its role in optoelectronics, particularly as a narrowband emitter in deep-blue organic light-emitting diodes (OLEDs), where its orthogonal spiro-configured derivatives achieve exceptional color purity and stability .
Properties
Molecular Formula |
C21H17N |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
13,13-dimethyl-1-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2,4,6,8(20),9,11,14,16,18-nonaene |
InChI |
InChI=1S/C21H17N/c1-21(2)16-10-4-6-13-19(16)22-18-12-5-3-8-14(18)15-9-7-11-17(21)20(15)22/h3-13H,1-2H3 |
InChI Key |
ABUAWRIENWYEIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N3C4=CC=CC=C4C5=C3C1=CC=C5)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Spiro-Configured Indolo[3,2,1-de]Acridine Derivatives (e.g., pSFIAc1 and pSFIAc2)
- Structure : These derivatives incorporate spiro-fluorene groups and substituents (e.g., methyl, tert-butyl) at the 2′,12′ positions, creating a 3D orthogonal configuration .
- Photophysical Properties: Quantum Yield (ΦPL): 84–88% (vs. Full Width at Half Maximum (FWHM): ~20 nm in pristine films, enabling narrowband emission . Emission Wavelength (λem): 443–450 nm (deep-blue region).
- Advantages : The spiro configuration suppresses molecular packing, reducing excimer formation and enhancing electroluminescent stability .
Amsacrine (m-AMSA)
- Structure: A 9-anilinoacridine derivative with a methoxy group at position 4′.
- Biological Activity : Topoisomerase II inhibitor with anticancer properties but high cytotoxicity .
- Comparison: Efficacy: 8,8-dimethyl derivatives (e.g., compounds 6–9 in ) show comparable topoisomerase IIα inhibition but lower toxicity in normal cells . Toxicity: Amsacrine induces mitochondrial dysfunction in hepatocytes, while 8,8-dimethyl derivatives in OLEDs lack reported cytotoxicity due to non-pharmaceutical applications .
Acridine Orange and Tacrine Derivatives
- Bioactivity : DNA intercalators with antiviral and anticholinesterase activities but significant mitochondrial toxicity .
Application-Specific Comparisons
OLED Performance
*Derivatives like pSFIAc1/pSFIAc2. The orthogonal spiro configuration in 8,8-dimethyl derivatives outperforms other multiple-resonance thermally activated delayed fluorescence (MR-TADF) emitters in efficiency and operational stability .
Anticancer Activity
*Hybrid acridine derivatives (e.g., compounds 8–10 in ). Higher log P values correlate with increased hydrophobicity and cytotoxicity, but 8,8-dimethyl derivatives balance efficacy with reduced toxicity .
Key Advantages of 8,8-Dimethyl-8H-Indolo[3,2,1-de]Acridine
Optoelectronic Superiority : The 8,8-dimethyl group and spiro configuration enhance steric hindrance, achieving narrowband emission (FWHM <25 nm) and high stability in OLEDs, unlike planar acridines prone to aggregation .
Reduced Toxicity : Structural rigidity minimizes DNA intercalation, mitigating mitochondrial dysfunction observed in acridine orange and tacrine derivatives .
Preparation Methods
Ullmann Coupling and Acid-Mediated Cyclization
A foundational approach involves Ullmann-type coupling followed by acid-catalyzed cyclization. In a representative procedure, methyl 2-(9H-carbazol-9-yl)benzoate is synthesized via copper-catalyzed coupling between carbazole and methyl 2-iodobenzoate in 1,2-dichlorobenzene at reflux (89% yield). Subsequent treatment with polyphosphoric acid (PPA) at 180°C induces cyclization to form 8H-indolo[3,2,1-de]acridin-8-one. While this yields the ketone derivative, adaptation for 8,8-dimethyl substitution requires introducing methyl groups during or after cyclization.
Key Reaction Conditions:
To introduce dimethyl groups, starting materials such as 8,8-dimethylcarbazole or methyl-substituted benzoate esters could be employed. For example, substituting carbazole with 3,6-dimethylcarbazole may direct methylation during cyclization.
Friedel-Crafts Alkylation in Ring Formation
Lewis Acid-Mediated Cyclization
The use of Lewis acids like TiCl₄ enables electrophilic aromatic substitution, critical for forming fused-ring systems. In a related synthesis of 3,6,10-tri-tert-butyl-8H-indolo[3,2,1-de]acridin-8-one, TiCl₄ facilitates cyclization between dichloromethyl methyl ether and a carbazole derivative in 1,2-dichlorobenzene (35% yield). Adapting this method, replacing tert-butyl groups with methyl substituents could yield the target compound.
Modification Strategy:
-
Replace dichloromethyl methyl ether with dimethylacetyl chloride or methylating agents.
-
Optimize temperature and stoichiometry to favor methyl incorporation.
Palladium-Catalyzed Cross-Coupling Approaches
Buchwald-Hartwig Amination
Palladium-catalyzed coupling reactions offer modularity for constructing nitrogen-containing heterocycles. A high-yield (95%) synthesis of indolo[3,2,1-jk]carbazole employs Pd(OAc)₂, tricyclohexylphosphine (PCy₃), and DMAc under reflux. Applying similar conditions to a dimethyl-substituted precursor could streamline the formation of 8,8-dimethyl-8H-indolo[3,2,1-de]acridine.
Representative Conditions:
Post-Cyclization Functionalization
Reduction and Alkylation of Acridinone Intermediates
The ketone group in 8H-indolo[3,2,1-de]acridin-8-one can be reduced to a methylene bridge (CH₂) via Wolff-Kishner or Clemmensen reduction. Subsequent dimethylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃/DMF) may introduce the 8,8-dimethyl groups.
Hypothetical Pathway:
-
Reduce acridinone to 8H-indolo[3,2,1-de]acridine using NH₂NH₂/NaOH/ethylene glycol.
-
Methylate the bridgehead carbon with MeI/K₂CO₃ (80°C, 12 hours).
Challenges and Optimization Considerations
Steric Hindrance and Regioselectivity
Introducing dimethyl groups at the bridgehead position poses steric challenges, potentially hindering cyclization or coupling steps. Computational modeling (e.g., DFT) could predict favorable substitution patterns.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMAc, DMF) enhance reaction rates in palladium-catalyzed reactions but may degrade acid-sensitive intermediates. Optimizing solvent systems and temperatures is critical for maximizing yields.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the established synthetic methodologies for 8,8-dimethyl-8H-indolo[3,2,1-de]acridine, and how do reaction conditions influence yield?
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. For example, Suzuki coupling between 6-bromo-8,8-dimethyl-8H-indolo[3,2,1-de]acridine and boronic acid derivatives is a key step, optimized with tris-(o-tolyl)phosphine as a ligand and potassium phosphate as a base in a dioxane/toluene/water solvent system at reflux . Yield optimization requires careful control of stoichiometry (e.g., 1.1–1.2 equivalents of boronic acid) and degassing to prevent side reactions. Alternative routes, such as acid-catalyzed cyclization in acetic acid with concentrated sulfuric acid, have also been reported, though yields may vary depending on intermediate purity .
Q. How do structural features of this compound influence its photophysical properties in OLED applications?
The indolo[3,2,1-de]acridine core provides a rigid, planar structure that enhances π-conjugation, leading to deep-blue emission (λem ~443–450 nm) with high photoluminescence quantum yields (ΦPL = 84–88%) . Substituents like tert-butyl groups on the fused acridine moiety increase intermolecular distance, reducing aggregation-caused quenching and improving electroluminescence efficiency. Computational studies (TD-DFT) reveal HOMO/LUMO levels of −4.63/−1.17 eV for tert-butyl-substituted derivatives, which are shallower than non-substituted analogs, enabling red-shifted emission .
Advanced Research Questions
Q. How can molecular interactions be suppressed in doped films of this compound-based emitters to maintain narrow emission bandwidths?
Strategies include:
- Spiro-configuration : Introducing orthogonal spiro-fluorene groups creates steric hindrance, preventing π-π stacking and excimer formation. This maintains full-width-at-half-maximum (FWHM) values below 20 nm in pristine films .
- Bulky substituents : Tert-butyl groups on the acridine core increase intermolecular distance, as evidenced by reduced excimer emission in photoluminescence spectra .
- Host-guest engineering : Using high-triplet-energy host materials (e.g., TBN-TPA) minimizes energy transfer losses and stabilizes the emitter’s excited state .
Q. What experimental and computational approaches address the large singlet-triplet energy gap (ΔEST) in this compound derivatives for TADF applications?
The intrinsic ΔEST (~0.48 eV) in these derivatives limits triplet-to-singlet upconversion. Methodologies to mitigate this include:
- Donor-acceptor (D-A) modulation : Incorporating electron-withdrawing/donating substituents to enhance charge-transfer character, reducing ΔEST.
- Hybrid local and charge-transfer (HLCT) design : Balancing localized and charge-transfer excited states through structural tuning, as validated by transient absorption spectroscopy .
- Theoretical screening : TD-DFT calculations predict the impact of substituents on ΔEST, guiding synthetic prioritization .
Q. How does the structural modification of this compound affect its potential bioactivity, and what analogs show promise?
While not directly cytotoxic, structural analogs like pyrido[4,3,2-mn]pyrrolo[3,2,1-de]acridine (e.g., arnoamines A–D) demonstrate moderate cytotoxicity against cancer cell lines (HCT116, SW480) . Key modifications for bioactivity include:
- Heteroatom incorporation : Nitrogen or sulfur in the fused ring system enhances DNA intercalation, as seen in marine alkaloids .
- Substituent positioning : Electron-withdrawing groups (e.g., chloro, bromo) at specific positions improve binding to topoisomerase enzymes, a mechanism observed in acridine-based chemotherapeutics .
Q. How should researchers resolve contradictions in reported synthetic yields or photophysical data for this compound?
- Reproducibility checks : Validate reaction conditions (e.g., solvent purity, catalyst batch) and characterize intermediates via <sup>1</sup>H/<sup>13</sup>C NMR and HRMS to rule out impurities .
- Device architecture standardization : For OLED studies, ensure consistent hole-transport layers (e.g., FPC-based HTMs) and doping concentrations (e.g., 10–20 wt%) to compare electroluminescence data .
- Computational benchmarking : Compare experimental HOMO/LUMO levels with DFT calculations (e.g., B3LYP/6-31G*) to identify systematic errors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
